REACTION_CXSMILES
|
C[N:2]([CH:4]=[C:5]1[C:10](=[O:11])[CH:9]=[C:8]([CH3:12])[O:7][C:6]1=[O:13])[CH3:3].Cl.[C:15]([C:17]1[CH:24]=[CH:23][C:20](CN)=[CH:19][CH:18]=1)#[N:16].CC(C)([O-])C.[Na+].Cl>C(O)C>[C:15]([C:17]1[CH:24]=[CH:23][C:20]([CH2:3][N:2]2[C:8]([CH3:12])=[CH:9][C:10](=[O:11])[C:5]([C:6]([OH:7])=[O:13])=[CH:4]2)=[CH:19][CH:18]=1)#[N:16] |f:1.2,3.4|
|
Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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CN(C)C=C1C(OC(=CC1=O)C)=O
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
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Cl.C(#N)C1=CC=C(CN)C=C1
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Name
|
|
Quantity
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2.74 g
|
Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
11 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted several times with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer is dried over Na2SO4
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Type
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CUSTOM
|
Details
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evaporated under reduced pressure
|
Type
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CUSTOM
|
Details
|
purified by preparative reversed-phase HPLC (Sunfire, gradient of methanol in water, 0.1% TFA, 60° C.)
|
Type
|
CUSTOM
|
Details
|
0.86 min (Z002—005)
|
Duration
|
0.86 min
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(CN2C=C(C(C=C2C)=O)C(=O)O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |